molecular formula C13H14N2O4 B11715757 Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate

Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate

Cat. No.: B11715757
M. Wt: 262.26 g/mol
InChI Key: PPRQBWUHTZZTEN-UHFFFAOYSA-N
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Description

Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a nitro group at the 4-position of the indole ring and an ethyl ester group at the 3-position of the propanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate typically involves the nitration of an indole derivative followed by esterification. One common method involves the nitration of 1H-indole-3-propanoic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 4-nitro-1H-indole-3-propanoic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Ethyl 3-(4-amino-1H-indol-3-yl)propanoate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Ester Hydrolysis: 3-(4-nitro-1H-indol-3-yl)propanoic acid.

Scientific Research Applications

Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The indole ring system is known to interact with multiple receptors and enzymes, making it a versatile scaffold for drug design. The compound’s effects are mediated through its interactions with molecular targets such as enzymes, receptors, and DNA .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-(1H-indol-3-yl)propanoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 3-(3-amino-4-methylamino-N-(pyridin-2-yl)benzamido)propanoate: Contains an amino group and a pyridine ring.

    1H-Indole-3-ethanamine, N-methyl-: Contains an indole ring with a methylamino group.

Uniqueness

Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate is unique due to the presence of both a nitro group and an ethyl ester group, which confer distinct chemical reactivity and biological activity. The nitro group can participate in reduction and substitution reactions, while the ester group can undergo hydrolysis, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

ethyl 3-(4-nitro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H14N2O4/c1-2-19-12(16)7-6-9-8-14-10-4-3-5-11(13(9)10)15(17)18/h3-5,8,14H,2,6-7H2,1H3

InChI Key

PPRQBWUHTZZTEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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